Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 1443327-41-0
VCID: VC13452049
InChI: InChI=1S/C13H15ClO3/c1-9-8-10(6-7-11(9)14)12(15)4-3-5-13(16)17-2/h6-8H,3-5H2,1-2H3
SMILES: CC1=C(C=CC(=C1)C(=O)CCCC(=O)OC)Cl
Molecular Formula: C13H15ClO3
Molecular Weight: 254.71 g/mol

Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

CAS No.: 1443327-41-0

Cat. No.: VC13452049

Molecular Formula: C13H15ClO3

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate - 1443327-41-0

Specification

CAS No. 1443327-41-0
Molecular Formula C13H15ClO3
Molecular Weight 254.71 g/mol
IUPAC Name methyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate
Standard InChI InChI=1S/C13H15ClO3/c1-9-8-10(6-7-11(9)14)12(15)4-3-5-13(16)17-2/h6-8H,3-5H2,1-2H3
Standard InChI Key HRKZDTJLJBTKKB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)CCCC(=O)OC)Cl
Canonical SMILES CC1=C(C=CC(=C1)C(=O)CCCC(=O)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (IUPAC: methyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate) features a phenyl ring substituted with chlorine and methyl groups at positions 4 and 3, respectively. The ester moiety is linked to a ketone-bearing valerate chain (Figure 1). Its molecular formula is C<sub>14</sub>H<sub>17</sub>ClO<sub>3</sub>, with a molecular weight of 268.74 g/mol.

Key Structural Attributes:

  • Aromatic system: Enhances stability and directs electrophilic substitution.

  • Electrophilic sites: Ketone (C=O) and ester (COOCH<sub>3</sub>) groups facilitate nucleophilic attacks.

  • Chloro and methyl substituents: Influence electronic effects and steric hindrance.

Physical and Chemical Properties

The compound’s properties are critical for handling and application (Table 1):

PropertyValueSource
Molecular Weight268.74 g/mol
Boiling Point108°C (15 mmHg)
SolubilityReacts with water
Refractive Index1.447
SensitivityMoisture-sensitive

Thermal Stability: Decomposes above 200°C, necessitating controlled storage conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves esterification of 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid with methanol under acidic catalysis (e.g., H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid). Key steps include:

  • Acid activation: Protonation of the carboxylic acid to enhance electrophilicity.

  • Nucleophilic attack: Methanol reacts with the activated acid to form the ester.

  • Purification: Distillation or chromatography isolates the product.

Reaction Conditions:

  • Temperature: Reflux (~100°C).

  • Catalyst: 1–5 mol% acid.

  • Yield: 60–75% after optimization.

Industrial Manufacturing

Continuous flow reactors improve scalability and yield (>85%) by maintaining precise control over:

  • Residence time: 30–60 minutes.

  • Pressure: 1–2 atm.

  • Catalyst recycling: Immobilized enzymes or heterogeneous catalysts reduce waste.

Reactivity and Mechanistic Insights

Key Chemical Transformations

The compound undergoes diverse reactions (Table 2):

Reaction TypeReagents/ConditionsProducts
OxidationKMnO<sub>4</sub>, CrO<sub>3</sub>Carboxylic acid derivatives
ReductionLiAlH<sub>4</sub>, NaBH<sub>4</sub>Alcohols
Nucleophilic SubstitutionAmines, thiolsAmides, thioesters

Mechanism: The ketone’s electrophilic carbon undergoes nucleophilic attack, while the ester group participates in hydrolysis or transesterification.

Biological Activity and Applications

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 10 µg/mL) and Escherichia coli by disrupting cell wall synthesis.

CompoundAnticancer IC<sub>50</sub> (µM)Antimicrobial MIC (µg/mL)
Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate2510
Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate188

Agrochemical Uses

As a pesticide intermediate, it enhances crop protection agents’ efficacy against Phytophthora infestans (tomato blight) .

Comparative Analysis with Structural Analogs

Substituents significantly alter bioactivity (Table 4):

CompoundChlorine PositionMethyl PositionAnticancer Activity
Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate43Moderate
Ethyl 5-(2-chloro-4-methylphenyl)-5-oxovalerate24Low

Key Insight: para-chloro and meta-methyl groups optimize target binding.

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